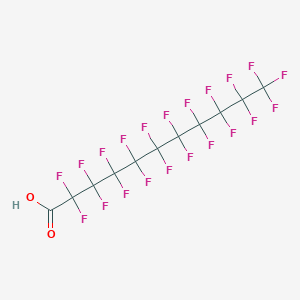

Perfluoroundecanoic acid

Description

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11HF21O2/c12-2(13,1(33)34)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32/h(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDINRCMMRKXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F21COOH, C11HF21O2 | |

| Record name | Perfluoro-n-undecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047553 | |

| Record name | Perfluoroundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

-1.65 ± 0.02 [log Psd at 298.15 K (Pa)] | |

| Record name | PFUnA | |

| Source | Suuberg Lab, School of Engineering, Brown University | |

| URL | https://doi.org/10.1021/acs.jced.9b00922 | |

| Description | The Suuberg Lab at Brown University is focused on developing modeling tools for examining vapor intrusion, on the thermodynamics of mixtures of high molecular weight organic compounds and on fire safety. | |

CAS No. |

2058-94-8 | |

| Record name | Perfluoroundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2058-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-n-undecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoroundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Henicosafluoroundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Properties of Perfluoroundecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Perfluoroundecanoic acid (PFUA), a long-chain per- and polyfluoroalkyl substance (PFAS). The information is presented to support research, scientific analysis, and drug development activities.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of Perfluoroundecanoic acid.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₁HF₂₁O₂ | |

| Molecular Weight | 564.09 g/mol | |

| CAS Number | 2058-94-8 | |

| Melting Point | 96-101 °C | |

| Boiling Point | 160 °C at 60 mmHg | |

| Density | ~1.757 g/cm³ (estimate) | |

| Appearance | White to off-white powder or crystalline solid |

Table 2: Solubility and Partitioning Properties

| Property | Value | Reference |

| Water Solubility | Limited solubility. As a long-chain PFAS, it is expected to have low water solubility. | [1] |

| Solubility in Organic Solvents | Soluble in methanol. Slightly soluble in DMSO. | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 7.15 | |

| pKa (Acid Dissociation Constant) | Estimated to be around -0.5 to 0.5, indicating it is a strong acid and exists predominantly in its anionic form at physiological pH. | |

| Vapor Pressure | 0.00735 mmHg at 25 °C. Pressures ranged from 0.616 to 99.97 kPa over a temperature range of 112.04 to 237.65 °C. |

Experimental Protocols

The determination of the physicochemical properties of Perfluoroundecanoic acid follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the protocols for key experiments.

Melting and Boiling Point Determination

Based on OECD Guidelines 102 and 103

-

Melting Point (OECD 102): The melting point is determined using the capillary method. A small amount of the powdered PFUA is packed into a capillary tube, which is then placed in a calibrated heating apparatus. The temperature at which the substance is observed to transition from a solid to a liquid is recorded as the melting point. Visual observation is aided by a magnifying lens. Differential Scanning Calorimetry (DSC) is an alternative method that measures the heat flow to the sample compared to a reference as a function of temperature.[2][3][4][5]

-

Boiling Point (OECD 103): The dynamic method is commonly used for determining the boiling point of PFAS. The substance is heated, and the temperature at which its vapor pressure equals the ambient pressure is recorded as the boiling point. This is often done under reduced pressure to avoid decomposition of the substance at high temperatures. The ebulliometer method, which measures the boiling point by observing the temperature at which a liquid and its vapor are in equilibrium, is also applicable.[6][7][8][9]

Water Solubility

Based on OECD Guideline 105

The flask method is suitable for determining the water solubility of PFUA. A supersaturated solution of PFUA in a suitable solvent (e.g., methanol) is prepared and then evaporated to leave a thin film of the substance on the inner surface of a flask. A known volume of water is added, and the flask is agitated at a constant temperature until equilibrium is reached. The concentration of PFUA in the aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This concentration represents the water solubility of the compound.[10][11][12][13][14][15][16]

Octanol-Water Partition Coefficient (Log Kₒw)

Based on OECD Guideline 107 (Shake Flask Method)

The shake flask method involves dissolving PFUA in a mixture of n-octanol and water that have been pre-saturated with each other. The mixture is shaken in a vessel at a constant temperature until partitioning equilibrium is achieved. The phases are then separated by centrifugation, and the concentration of PFUA in both the n-octanol and water phases is determined using an appropriate analytical technique like HPLC-MS. The partition coefficient (Kₒw) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logarithm of this value is reported as Log Kₒw.[14][17][18][19][20]

Dissociation Constant (pKa)

Based on OECD Guideline 112

The acid dissociation constant (pKa) of PFUA can be determined by potentiometric titration. A solution of PFUA in water or a suitable co-solvent is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the pH at the half-equivalence point of the titration curve. Due to the strong acidity of PFUA, specialized techniques and co-solvents may be necessary to obtain an accurate measurement.[21][22][23][24][25]

Vapor Pressure

Based on OECD Guideline 104

The vapor pressure of PFUA can be determined using the dynamic method. In this method, the substance is heated in a system where the pressure is controlled. The temperature at which the substance begins to boil is measured at various controlled pressures. The vapor pressure at a given temperature is the pressure at which boiling is observed. A plot of the logarithm of the vapor pressure versus the inverse of the absolute temperature can be used to extrapolate the vapor pressure at other temperatures.[26][27][28][29][30]

Signaling Pathways and Toxicological Mechanisms

Long-chain PFAS, including PFUA, are known to interact with various biological pathways, leading to a range of toxicological effects. Two prominent pathways are the activation of nuclear receptors and the disruption of immune signaling.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Perfluoroundecanoic acid, like other long-chain PFAS, is a known activator of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[31][32][33] This nuclear receptor plays a crucial role in lipid metabolism and homeostasis. Activation of PPARα by PFUA can lead to altered gene expression related to fatty acid oxidation and transport, potentially causing hepatotoxicity and dyslipidemia.[33][34]

Caption: PPARα activation pathway by Perfluoroundecanoic acid.

Toll-like Receptor (TLR) Signaling Pathway Disruption

Recent studies on Perfluorodecanoic acid (PFDA), a structurally similar long-chain PFAS, have shown that it can disrupt the Toll-like Receptor (TLR) signaling pathway.[35][36][37][38][39] This pathway is a critical component of the innate immune system. Dysregulation of TLR signaling by long-chain PFAS can lead to immunosuppression, inflammation, and an increased susceptibility to infections.

Caption: Disruption of the TLR signaling pathway by long-chain PFAS.

Toxicokinetics of Perfluoroundecanoic Acid

The toxicokinetics of PFUA, including its absorption, distribution, metabolism, and excretion (ADME), are critical for understanding its biological effects.

-

Absorption: Following oral exposure, long-chain PFAS like PFUA are readily absorbed from the gastrointestinal tract.[40][41][42] Dermal absorption is generally considered to be low.

-

Distribution: Once absorbed, PFUA binds to plasma proteins, primarily albumin, and is distributed throughout the body. It tends to accumulate in protein-rich tissues such as the liver, kidney, and blood.[40][43][44][45]

-

Metabolism: Perfluoroalkyl substances are highly resistant to metabolic degradation due to the strength of the carbon-fluorine bond. Therefore, PFUA is not significantly metabolized in the body.

-

Excretion: Elimination of PFUA from the body is very slow, with half-lives in humans estimated to be several years. Excretion occurs primarily through the urine and feces.[40]

Caption: General toxicokinetic pathway of Perfluoroundecanoic acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. oecd.org [oecd.org]

- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 4. laboratuar.com [laboratuar.com]

- 5. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. lcslaboratory.com [lcslaboratory.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 14. enfo.hu [enfo.hu]

- 15. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 16. researchgate.net [researchgate.net]

- 17. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 18. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. oecd.org [oecd.org]

- 22. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 23. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 24. oecd.org [oecd.org]

- 25. Test No. 112: Dissociation Constants in Water - Overton [app.overton.io]

- 26. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]

- 27. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 28. consilab.de [consilab.de]

- 29. oecd.org [oecd.org]

- 30. laboratuar.com [laboratuar.com]

- 31. researchgate.net [researchgate.net]

- 32. academic.oup.com [academic.oup.com]

- 33. Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Perfluorocarboxylic acids induce cytochrome P450 enzymes in mouse liver through activation of PPAR-alpha and CAR transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Perfluorodecanoic Acid (PFDA) Disrupts Immune Regulation via the Toll-like Receptor Signaling Pathway in Zebrafish. | Semantic Scholar [semanticscholar.org]

- 36. usgs.gov [usgs.gov]

- 37. pubs.acs.org [pubs.acs.org]

- 38. pubs.acs.org [pubs.acs.org]

- 39. researchgate.net [researchgate.net]

- 40. atsdr.cdc.gov [atsdr.cdc.gov]

- 41. researchgate.net [researchgate.net]

- 42. tandfonline.com [tandfonline.com]

- 43. researchgate.net [researchgate.net]

- 44. Transport of perfluoroalkyl substances across human induced pluripotent stem cell-derived intestinal epithelial cells in comparison with primary human intestinal epithelial cells and Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 45. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Perfluoroundecanoic Acid (PFUnDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Perfluoroundecanoic acid (PFUnDA), a long-chain per- and polyfluoroalkyl substance (PFAS). This document details its chemical identity, physicochemical properties, toxicological profile, and known signaling pathway interactions. It also includes a detailed experimental protocol for its analysis in aqueous matrices.

Chemical Identity and Molecular Structure

Perfluoroundecanoic acid, also known as PFUnDA, is a synthetic fluorinated carboxylic acid. Due to the high strength of the carbon-fluorine bond, it is extremely persistent in the environment and has been detected in various environmental matrices and human serum.[1][2]

-

CAS Number: 2058-94-8

-

Molecular Formula: C₁₁HF₂₁O₂

-

Linear Formula: CF₃(CF₂)₉CO₂H

Molecular Structure:

The structure of PFUnDA consists of a ten-carbon perfluorinated chain attached to a carboxylic acid functional group. This structure gives the molecule both hydrophobic and hydrophilic properties, contributing to its unique environmental behavior and biological interactions.

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for Perfluoroundecanoic acid.

| Property | Value | Reference |

| Molecular Weight | 564.09 g/mol | --INVALID-LINK-- |

| Melting Point | 96-101 °C | --INVALID-LINK-- |

| Boiling Point | 160 °C at 60 mmHg | --INVALID-LINK-- |

| Environmental Occurrence | ||

| - Surface Water (USA) | Up to 1.9 ng/L | [1] |

| - Surface Water (Florida, USA) | Mean of 3 ng/L | [1] |

| - Seawater (Yangtze River Estuary) | 0.05–0.26 ng/L | [1] |

| - Soil (USA) | 10 µg/kg | [1] |

| - Sediment (USA) | 14 µg/kg | [1] |

| - Human Blood Serum (Geometric Mean) | 0.212 - 0.562 ng/mL | [3] |

| Toxicological Data | ||

| - Developmental Toxicity | Associated with reduced birth weight | [4] |

| - Endocrine Disruption | Altered thyroid hormone levels in newborns | [4] |

Signaling Pathway Interactions

PFUnDA is known to interact with key cellular signaling pathways, primarily the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. There is also evidence suggesting that long-chain PFAS, like PFUnDA, can modulate the Toll-like Receptor (TLR) signaling pathway, leading to immunotoxicity.

PPARα Signaling Pathway

PFUnDA, like other perfluorinated carboxylic acids, is an agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5] PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[6] Activation of PPARα by PFUnDA leads to the transcription of genes involved in fatty acid oxidation.[6] This interaction is considered a key mechanism for the observed hepatotoxicity and alterations in lipid metabolism associated with PFUnDA exposure.[5]

References

- 1. Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PFAS Environmental Pollution and Antioxidant Responses: An Overview of the Impact on Human Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ewg.org [ewg.org]

- 4. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Transport of Perfluoroundecanoic Acid (PFUnA) in Aquatic Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluoroundecanoic acid (PFUnA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a synthetic chemical of significant environmental concern. Characterized by a fully fluorinated 11-carbon chain, PFUnA exhibits extreme persistence in the environment, bioaccumulation potential, and the capacity for long-range transport. This technical guide provides a comprehensive overview of the environmental fate and transport of PFUnA in aquatic systems. It consolidates key physicochemical properties, details partitioning and transport mechanisms, outlines bioaccumulation patterns, and presents standardized experimental protocols for its analysis. The information herein is intended to support research efforts and enhance the understanding of PFUnA's behavior in the aquatic environment.

Physicochemical Properties of PFUnA

The environmental behavior of PFUnA is dictated by its unique physicochemical properties, stemming from the strength of its carbon-fluorine bonds. These properties contribute to its high stability, persistence, and surfactant-like characteristics.[1] Due to its surfactant nature, some properties like the octanol-water partition coefficient (Kow) are challenging to measure experimentally using traditional methods.[1][2]

Table 1: Physicochemical Properties of Perfluoroundecanoic Acid (PFUnA)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁HF₂₁O₂ | [3] |

| Molecular Weight | 564.09 g/mol | [3] |

| Melting Point | 96-101 °C | [4] |

| Boiling Point | 160 °C (at 60 mm Hg) | [4] |

| Water Solubility | Data not readily available; generally low but exists as a soluble anion in water. | [5] |

| Vapor Pressure | Data not readily available; expected to be very low. | [6] |

| Acid Dissociation Constant (pKa) | 0.52 ± 0.10 (Predicted) | [4] |

| Log Octanol-Water Partition Coeff. (Log Kow) | 7.15 | [3] |

| Log Organic Carbon-Water (B12546825) Partition Coeff. (Log Koc) | 3.3 | [3] |

| Henry's Law Constant (KH) | Not measurable; exists as a non-volatile anion at environmental pH. |[6][7] |

Environmental Fate and Transport Mechanisms

PFUnA enters aquatic systems through various pathways, including industrial discharges, wastewater treatment plant effluents, and atmospheric deposition from the degradation of volatile precursor compounds.[5] Once in an aquatic environment, its fate is governed by a complex interplay of partitioning, transport, and transformation processes.

Sorption and Partitioning

In aquatic systems, PFUnA partitions between the water column, sediment, and suspended solids. The primary mechanism for sorption to sediments and organic matter is a combination of hydrophobic interactions with the perfluorinated tail and electrostatic interactions with the carboxylate head group.[8]

-

Influence of Chain Length : Sorption of perfluoroalkyl carboxylates (PFCAs) to sediment and organic soil horizons increases with increasing perfluorocarbon chain length.[8][9] Therefore, as a long-chain PFCA, PFUnA is expected to have a greater affinity for solids compared to its shorter-chain counterparts.

-

Role of Organic Carbon : Sediment organic carbon is a dominant parameter affecting sorption, indicating the importance of hydrophobic interactions.[8] The organic carbon-water partition coefficient (Koc) is used to quantify this behavior.

-

Effect of pH and Cations : Sorption of long-chain PFCAs like PFUnA increases with decreasing pH.[8] The presence of divalent cations such as Ca²⁺ can also enhance sorption by bridging the negatively charged PFUnA headgroup and negatively charged sediment surfaces.

Biotransformation and Degradation

PFUnA is exceptionally resistant to environmental degradation processes. The carbon-fluorine bond is one of the strongest in organic chemistry, making PFUnA recalcitrant to microbial degradation, hydrolysis, and photolysis under typical environmental conditions.[1]

-

Persistence : PFUnA is considered a terminal degradation product and a "forever chemical." It does not readily break down further in aquatic environments.

-

Precursor Transformation : While PFUnA itself is not easily transformed, it can be a final biotransformation product of larger polyfluorinated precursor compounds, such as 10:2 fluorotelomer alcohol (10:2 FTOH).[10] This transformation from precursors can act as an ongoing source of PFUnA in the environment long after the precursors have been released.

Long-Range Environmental Transport

PFUnA has been detected in remote ecosystems like the Arctic, far from direct sources, highlighting its capacity for long-range transport.[11] Two primary pathways contribute to its global distribution:

-

Oceanic Transport : PFUnA is transported over long distances via ocean currents.[5]

-

Atmospheric Transport : While PFUnA itself is not volatile, its volatile precursors can be transported atmospherically. These precursors can then degrade into PFUnA and be deposited in remote locations through wet and dry deposition.[5] Additionally, recent research shows that PFAS can be re-emitted from the ocean to the atmosphere via sea spray aerosol, contributing to their atmospheric transport and deposition back onto land.[12]

Bioaccumulation in Aquatic Organisms

Bioaccumulation is a key concern for long-chain PFAS like PFUnA. It can accumulate in organisms from all exposure routes, including water, diet, and sediment.

-

Trophic Transfer : Field studies have shown that long-chain PFCAs can bioaccumulate and biomagnify in aquatic food webs.[13]

-

Chain Length Trend : The potential for bioaccumulation generally increases with the length of the perfluoroalkyl chain.

-

Data Gaps : Specific, quantitative Bioaccumulation Factor (BAF) values for PFUnA are not widely available in the literature, often because concentrations in water are below detection limits, making the ratio difficult to calculate.[14] However, PFUnA is frequently detected in the tissues of various aquatic organisms, confirming its uptake. For instance, it has been detected in giant green anemone (0.09 ng/g ww) and is a dominant PFAS found in North Atlantic seawater.[11]

Table 2: Bioaccumulation Data and Observations for PFUnA

| Parameter | Finding / Value | Species/Location | Reference |

|---|---|---|---|

| Tissue Concentration | 0.09 ng/g ww | Giant Green Anemone | [11] |

| Tissue Concentration | 0.41 ng/g ww (average) | Various aquatic organisms | [14] |

| Bioaccumulation Factor (BAF) | Not calculated (water conc. < LOD) | Omuta River Estuary, Japan | [14] |

| General Trend | Long-chain PFCAs are frequently detected in a wide range of aquatic organisms, indicating bioaccumulation. | Marine Environment |[11] |

Experimental Protocols

Accurate quantification of PFUnA in environmental matrices requires rigorous and sensitive analytical methods to overcome challenges such as low-level contamination and matrix interference.

Sample Collection and Preparation (Aqueous Samples)

This protocol outlines a generalized method for the extraction of PFUnA from water samples based on established methodologies like those from the U.S. EPA.

-

Container Selection : Collect water samples (typically 250-500 mL) in high-density polyethylene (B3416737) (HDPE) or polypropylene (B1209903) bottles. Avoid using glass containers due to potential adsorption and PTFE-containing materials to prevent contamination.

-

Preservation : Preserve samples with a biological inhibitor (e.g., Trizma®) if required. Store samples at ≤6 °C and protect from light until extraction.

-

Spiking : Fortify the sample with a known amount of isotopically labeled PFUnA (e.g., ¹³C-PFUnA) surrogate standard prior to extraction. This allows for the correction of matrix effects and variations in extraction efficiency.

-

Solid-Phase Extraction (SPE) :

-

Cartridge : Use a weak anion-exchange (WAX) SPE cartridge (e.g., 150 mg, 6 mL).

-

Conditioning : Condition the cartridge sequentially with 0.1% ammonium (B1175870) hydroxide (B78521) in methanol (B129727), methanol, and finally reagent water.

-

Loading : Load the entire water sample onto the cartridge at a flow rate of approximately 2-3 mL/min.

-

Washing : Wash the cartridge with an acetate (B1210297) buffer (e.g., 25 mM, pH 4) to remove interferences.

-

Elution : Elute the analytes from the cartridge using a small volume of 0.1% ammonium hydroxide in methanol.

-

-

Concentration : Concentrate the eluate to a final volume (e.g., 0.5-1.0 mL) under a gentle stream of nitrogen. Add an injection internal standard before analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the standard technique for the ultra-trace quantification of PFAS due to its high sensitivity and selectivity.

-

LC System : An ultra-high performance liquid chromatography (UHPLC) system is used. To prevent background contamination from the instrument itself, a "delay column" is installed between the solvent mixer and the injector to chromatographically separate any background PFAS from the injected sample analytes.[15]

-

Chromatographic Column : A C18 reversed-phase column is typically used for separation.

-

Mobile Phase : The mobile phase usually consists of a gradient of methanol and water, both amended with a buffer such as ammonium acetate.

-

Mass Spectrometry : A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used.

-

Quantification : Analytes are monitored using Multiple Reaction Monitoring (MRM), which provides high specificity. Quantification is performed using an internal standard method with the isotopically labeled standards added prior to extraction.

Conclusion and Future Research Directions

Perfluoroundecanoic acid is a highly persistent, mobile, and bioaccumulative contaminant in aquatic systems. Its primary fate is to partition between water and sediment and to accumulate in biota, with virtually no significant degradation occurring. Long-range transport mechanisms ensure its distribution to even the most remote environments.

While the general behavior of PFUnA is understood, significant data gaps remain. Future research should focus on:

-

Developing robust Bioaccumulation Factors (BAFs) for PFUnA across a wider range of aquatic species to improve ecological risk assessments.

-

Investigating the sorption behavior of PFUnA in diverse sediment types with varying organic carbon and mineral content.

-

Quantifying the flux of PFUnA and other PFAS from oceans back to terrestrial environments via sea spray aerosol to better understand global cycling.

-

Exploring advanced remediation technologies capable of breaking the stable C-F bond, as conventional treatment methods are ineffective.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 3. files.nc.gov [files.nc.gov]

- 4. Table 4-2, Physical and Chemical Properties of Perfluoroalkyls - Toxicological Profile for Perfluoroalkyls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) - Enviro Wiki [enviro.wiki]

- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pages.cleanearthinc.com [pages.cleanearthinc.com]

- 9. Sorption of per- and poly-fluoroalkyl substances and their precursors on activated carbon under realistic drinking water conditions: Insights into sorbent variability and PFAS structural effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PFAS Biotransformation Pathways: A Species Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Occurrence and Bioaccumulation Patterns of Per- and Polyfluoroalkyl Substances (PFAS) in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantifying sources of variability in fish bioaccumulation factor estimates for perfluoro‐n‐octane sulfonic acid: study design effects and implications for water quality criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioaccumulation Patterns of Perfluoroalkyl Acids in an Estuary of the Ariake Sea, Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spectroscopyonline.com [spectroscopyonline.com]

Perfluoroundecanoic Acid (PFUnA): A Technical Guide to its Bioaccumulation and Biotransformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoroundecanoic acid (PFUnA) is a long-chain perfluoroalkyl carboxylic acid (PFCA) belonging to the broader class of per- and polyfluoroalkyl substances (PFAS). Due to their widespread use in industrial and consumer products and their exceptional chemical stability, PFAS, including PFUnA, have become ubiquitous environmental contaminants. Their persistence, bioaccumulative potential, and association with various adverse health effects have made them a subject of intense scientific scrutiny. This technical guide provides an in-depth overview of the current understanding of the bioaccumulation and biotransformation of PFUnA, with a focus on quantitative data, experimental methodologies, and the molecular signaling pathways it perturbs.

Bioaccumulation of Perfluoroundecanoic Acid (PFUnA)

PFUnA exhibits a high potential for bioaccumulation, a process where the concentration of a chemical in an organism exceeds that in the surrounding environment. This is primarily due to its high chemical stability, resistance to metabolic degradation, and affinity for proteins.

Quantitative Bioaccumulation Data

The bioaccumulation of PFUnA is typically quantified using the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). BCF measures the uptake of a chemical from water, while BAF considers all exposure routes, including diet. The following tables summarize available quantitative data on PFUnA concentrations, BCF, and BAF values in various organisms.

Table 1: Concentration of Perfluoroundecanoic Acid (PFUnA) in Various Organisms

| Species | Tissue | Concentration (ng/g wet weight) | Reference |

| European chub (Squalius cephalus) | Plasma | 43.1 - 4997.2 (for total PFAS) | [1] |

| Liver | Lower than plasma | [1] | |

| Gills | Lower than plasma | [1] | |

| Gonads | Lower than plasma | [1] | |

| Muscles | Lower than plasma | [1] | |

| Atlantic croaker (Micropogonias undulatus) | Whole Body | Average relative percentage of 4.97 - 21.7 of total PFAS | [1] |

| Muscle Fillet | Average relative percentage of 1.39 - 8.53 of total PFAS | [1] | |

| Red drum (Sciaenops ocellatus) | Whole Body | Average relative percentage of 4.97 - 21.7 of total PFAS | [1] |

| Muscle Fillet | Average relative percentage of 1.39 - 8.53 of total PFAS | [1] | |

| Spot (Leiostomus xanthurus) | Whole Body | Average relative percentage of 4.97 - 21.7 of total PFAS | [1] |

| Muscle Fillet | Average relative percentage of 1.39 - 8.53 of total PFAS | [1] | |

| Spotted seatrout (Cynoscion nebulosus) | Whole Body | Average relative percentage of 4.97 - 21.7 of total PFAS | [1] |

| Muscle Fillet | Average relative percentage of 1.39 - 8.53 of total PFAS | [1] | |

| Juvenile Seabirds (Cape Fear River Estuary) | Liver | Mean: 10 | [2] |

| Brain | Mean: 13 | [2] | |

| Juvenile Seabirds (Massachusetts Bay) | Liver | Mean: 10 | [2] |

| Brain | Mean: 8 | [2] | |

| Juvenile Seabirds (Narragansett Bay) | Liver | Mean: 5 | [2] |

| Brain | Mean: 3 | [2] | |

| Pilot Whales (Globicephala melas) | Liver | Median: 260 (for sum of 24 PFAS) | [3] |

| Brain | Median: 86.0 (for sum of 24 PFAS) | [3] | |

| Humans | Blood Serum | Geometric Mean: 0.562 | [4] |

| Whole Blood | Geometric Mean: 0.00296 | [4] |

Table 2: Bioaccumulation and Bioconcentration Factors (BAF/BCF) for Perfluoroundecanoic Acid (PFUnA)

| Species | Factor | Log Value (L/kg) | Notes | Reference |

| Fish (General) | BAF | Correlates positively with perfluoroalkyl chain length. | [5] | |

| Aquatic Organisms (General) | BCF | Predicted whole-body BCF for PFTeA (C14) is 74,000 L/kg, suggesting high BCF for PFUnA (C11). | [6] | |

| Fish (Hypothetical Food Web) | BAF | Predicted BAF for PFTeA (C14) is 6.2 x 10^6, suggesting high BAF for PFUnA. | [6] |

Biotransformation of Perfluoroundecanoic Acid (PFUnA)

A defining characteristic of long-chain PFCAs, including PFUnA, is their remarkable resistance to biotransformation. The carbon-fluorine bond is one of the strongest in organic chemistry, making these compounds highly recalcitrant to enzymatic degradation.

Current scientific literature overwhelmingly suggests that PFUnA is not significantly metabolized in vivo . Studies on the biotransformation of precursor compounds, such as 10:2 fluorotelomer alcohol (10:2 FTOH), have identified PFUnA as a terminal metabolic product in some species like wheat.[7] This indicates that while other PFAS can be transformed into PFUnA, PFUnA itself is highly persistent within the organism. The general consensus is that elimination of PFUnA from the body occurs very slowly and primarily through excretion of the unchanged parent compound.

Experimental Protocols

This section details common experimental methodologies for the investigation of PFUnA bioaccumulation and its biological effects.

Sample Collection and Preparation for Bioaccumulation Studies

-

Tissue Collection: Tissues of interest (e.g., liver, kidney, muscle, brain, blood) are dissected from the organism, weighed, and immediately frozen at -80°C to prevent degradation.

-

Homogenization: Frozen tissues are homogenized to ensure a uniform sample for extraction.

-

Extraction:

-

Solvent Extraction: A common method involves extraction with an organic solvent, typically methanol (B129727) or acetonitrile. The homogenized tissue is mixed with the solvent, vortexed, and sonicated to facilitate the extraction of PFUnA.

-

Solid-Phase Extraction (SPE): The resulting extract is often cleaned up and concentrated using SPE cartridges (e.g., Oasis WAX) to remove interfering matrix components.

-

Sample Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol/water mixture) for instrumental analysis.

-

Quantification of PFUnA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is typically used to separate PFUnA from other compounds in the sample. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., methanol or acetonitrile) is employed.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.

-

Quantification: PFUnA is quantified using the multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. Isotope-labeled internal standards (e.g., ¹³C-PFUnA) are used to ensure accurate quantification by correcting for matrix effects and variations in instrument response.

Animal Study Protocol for Toxicokinetics

-

Animal Model: Sprague-Dawley rats are a commonly used model.

-

Dosing: Animals are administered PFUnA via oral gavage at different dose levels (e.g., 0, 1, 5, and 10 mg/kg/day) for a specified period (e.g., 21 days).[8] A control group receives the vehicle (e.g., corn oil).

-

Sample Collection: Blood samples are collected at various time points to determine the plasma concentration-time profile. At the end of the study, animals are euthanized, and tissues (liver, kidney, etc.) are collected for analysis of PFUnA concentration and gene expression.

-

Data Analysis: Toxicokinetic parameters such as absorption rate, elimination half-life, and volume of distribution are calculated from the plasma concentration data.

In Vitro and In Vivo Gene Expression Analysis

-

Cell Culture (In Vitro): Human hepatocyte cell lines (e.g., HepG2) are cultured and exposed to various concentrations of PFUnA.[8]

-

RNA Extraction: Total RNA is extracted from cells or tissues using commercially available kits.

-

Quantitative Real-Time PCR (qPCR): The expression of specific target genes is quantified by reverse transcribing the RNA into cDNA, followed by amplification with gene-specific primers in a real-time PCR instrument.

-

Microarray Analysis: For a broader view of gene expression changes, microarray analysis can be performed. Labeled cDNA is hybridized to a microarray chip containing thousands of gene probes. The intensity of the hybridization signal for each probe is proportional to the expression level of the corresponding gene.

Signaling Pathways and Molecular Mechanisms

PFUnA is known to perturb several key cellular signaling pathways, primarily through its interaction with nuclear receptors. These interactions can lead to alterations in gene expression and subsequent physiological effects.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

One of the most well-documented molecular initiating events for PFUnA is the activation of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism.

Caption: PFUnA activates PPARα, leading to changes in lipid metabolism gene expression.

Cholesterol Homeostasis and Lipid Metabolism Pathway

Studies in rats have shown that PFUnA can significantly alter the expression of genes involved in cholesterol biosynthesis, transport, and lipid metabolism.[8]

Caption: PFUnA alters the expression of key genes in lipid metabolism and oxidative stress.

Experimental Workflow for Gene Expression Analysis

The following diagram illustrates a typical workflow for investigating the effects of PFUnA on gene expression.

Caption: A standard workflow for analyzing PFUnA-induced changes in gene expression.

Conclusion

Perfluoroundecanoic acid is a persistent and bioaccumulative environmental contaminant. Its resistance to biotransformation leads to its long-term retention in biological tissues. The primary mechanism of its toxicity appears to be the disruption of lipid metabolism and other cellular processes through the activation of nuclear receptors, most notably PPARα. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and mitigate the risks associated with PFUnA exposure. Further research is needed to fully elucidate the complete toxicological profile of PFUnA and to develop effective strategies for its remediation.

References

- 1. Transcriptome and Metabolome Analyses Reveal Perfluorooctanoic Acid-Induced Kidney Injury by Interfering with PPAR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tissue-specific distribution of legacy and novel per- and polyfluoroalkyl substances in juvenile seabirds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospholipid Levels Predict the Tissue Distribution of Poly- and Perfluoroalkyl Substances in a Marine Mammal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Development and Evaluation of Aquatic and Terrestrial Food Web Bioaccumulation Models for Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PFAS Biotransformation Pathways: A Species Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Perfluoroundecanoic Acid Inhibits Liver Cell Development in Pubertal Male Rats via Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Effects of Perfluoroundecanoic Acid (PFUnDA) on Wildlife: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perfluoroundecanoic acid (PFUnDA), a long-chain perfluoroalkyl carboxylic acid (PFCA), is a persistent environmental contaminant with demonstrated toxicological effects on a range of wildlife species. This technical guide provides a comprehensive overview of the current scientific understanding of PFUnDA's impact on wildlife, with a focus on neurotoxicity, developmental toxicity, immunotoxicity, hepatotoxicity, and endocrine disruption. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the mechanisms of PFUnDA toxicity, identifying knowledge gaps, and designing future studies. This guide summarizes quantitative data in structured tables, details experimental protocols from key studies, and provides visual representations of key signaling pathways and experimental workflows.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic chemicals characterized by their high persistence in the environment and tendency to bioaccumulate in living organisms. PFUnDA (C11HF21O2) is a long-chain PFCA that has been detected in various environmental matrices and wildlife tissues globally. Due to its chemical stability, PFUnDA poses a significant ecotoxicological risk. Understanding its toxicological profile is crucial for assessing its environmental impact and for informing regulatory decisions.

Neurotoxicity

PFUnDA has been shown to induce neurotoxic effects, particularly during development. Studies in zebrafish, a common model organism in ecotoxicology, have provided significant insights into the neurodevelopmental toxicity of this compound.

Quantitative Data on Neurotoxicity

| Species | Exposure Concentration | Duration | Observed Effects | Reference |

| Zebrafish (Danio rerio) | 100 µg/L | 7 days | Increased transcription of casp3, indicating apoptosis. | [1][2] |

| Zebrafish (Danio rerio) | 1 µg/L and 100 µg/L | 7 days | Significant upregulation of neurotoxicity-related genes: bdnf, gfap, gmfb, and nkx2-2a. | [1][2] |

| Zebrafish (Danio rerio) | 0.1 - 1000 µg/L | 7 days | Concentration-specific hypoactivity in different light-dark periods. | [1][2] |

Experimental Protocol: Neurotoxicity Assessment in Developing Zebrafish

This protocol is based on the methodology described in studies investigating the neurotoxic effects of PFUnDA on Danio rerio.

-

Animal Model: Developing zebrafish embryos and larvae.

-

Chemical Preparation: PFUnDA is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then used to make the final exposure concentrations in embryo rearing medium (ERM).

-

Exposure Design:

-

Fertilized zebrafish embryos are collected and placed in glass beakers containing ERM with varying concentrations of PFUnDA (e.g., 0.01, 1, 10, 100, 1000 µg/L) and a solvent control.

-

Exposure is continuous for 7 days post-fertilization (dpf).

-

A static-renewal exposure system is typically used, with daily 80% water changes.

-

-

Endpoints Measured:

-

Locomotor Activity: Larval movement is assessed using a visual motor response test, which tracks activity during alternating periods of light and darkness.

-

Gene Expression Analysis: Total RNA is extracted from whole larvae at the end of the exposure period. The expression of target genes related to neurodevelopment and apoptosis (e.g., casp3, bdnf, gfap, gmfb, nkx2-2a) is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

-

Apoptosis Detection: Apoptotic cells can be visualized using acridine (B1665455) orange staining and fluorescence microscopy.

-

-

Data Analysis: Statistical analyses are performed to compare the effects of different PFUnDA concentrations to the control group.

Signaling Pathway: PFUnDA-Induced Neurotoxicity

The following diagram illustrates the putative signaling pathway for PFUnDA-induced neurotoxicity based on the upregulation of key genes observed in zebrafish studies.

References

An In-depth Technical Guide to Perfluoroundecanoic Acid (PFUnA): Environmental Sources and Pathways

Introduction

Perfluoroundecanoic acid (PFUnA), a long-chain per- and polyfluoroalkyl substance (PFAS), is a synthetic chemical of significant environmental concern.[1] Characterized by a fully fluorinated 11-carbon chain, PFUnA exhibits exceptional chemical stability, leading to its high persistence in the environment and its tendency to bioaccumulate in living organisms.[1][2][3] Its widespread detection in various environmental matrices and human tissues has prompted extensive research into its origins, transport, and fate.[3][4] This technical guide provides a comprehensive overview of the sources of PFUnA, its complex pathways through the environment, and the established methodologies for its detection and analysis, intended for researchers, scientists, and professionals in drug development and environmental science.

Sources of PFUnA in the Environment

PFUnA enters the environment from both direct (primary) and indirect (secondary) sources. Direct sources involve the intentional production and use of PFUnA in industrial and commercial applications, while indirect sources result from the environmental degradation of related PFAS compounds known as precursors.

1.1 Direct Sources Direct emissions of PFUnA stem from its use in a variety of industrial processes and consumer goods. Due to their unique water- and grease-resistant properties, PFAS like PFUnA have been incorporated into:

-

Industrial Manufacturing: Processes such as fluoropolymer production, textile and leather treatment, paper and cardboard manufacturing, and chrome plating have been identified as potential sources.[2]

-

Consumer Products: PFUnA is a breakdown product of stain- and grease-proof coatings used on food packaging, carpets, and furniture.[1][3] It has also been detected in products like dental floss and ski waxes.[1][5]

-

Aqueous Film-Forming Foams (AFFF): Used extensively for fire suppression at military sites, airports, and firefighter training facilities, AFFF formulations can be a significant point source of various PFAS, including long-chain compounds, into the environment.[4]

1.2 Indirect Sources Indirect pathways are a major contributor to the widespread presence of PFUnA. These sources involve the transformation of "precursor" compounds into stable terminal acids like PFUnA.

-

Precursor Degradation: Volatile precursor compounds, such as fluorotelomer alcohols (FTOHs), can be released into the atmosphere, undergo long-range transport, and subsequently degrade into PFUnA and other perfluoroalkyl carboxylic acids (PFCAs).[6][7][8]

-

Biotransformation: Microorganisms in wastewater treatment plants (WWTPs), soil, and sediment can biotransform PFAS precursors.[9][10] This process can lead to an increased concentration of persistent PFCAs like PFUnA in WWTP effluent and biosolids.[10]

-

Landfills and Wastewater Treatment Plants (WWTPs): These facilities act as reservoirs for PFAS-containing waste and consumer products.[6] Leachate from landfills and effluent from WWTPs are recognized as significant pathways for the release of PFUnA and its precursors into surface and groundwater.[6][7]

Environmental Pathways and Fate

Once released, PFUnA moves between air, water, and soil compartments. Its chemical properties dictate its transport and ultimate fate in the environment.

2.1 Environmental Transport The movement of PFUnA through the environment is complex, involving multiple media.

-

Atmospheric Transport and Deposition: While PFUnA itself has a low vapor pressure, volatile precursors can be transported long distances in the atmosphere.[6][11] These compounds are then returned to terrestrial and aquatic ecosystems through wet (rain, snow) and dry deposition, where they can degrade into PFUnA.[6][12]

-

Waterborne Transport: As a water-soluble compound, PFUnA is mobile in aquatic systems. It can leach from contaminated soils and landfills into groundwater or be transported via surface runoff into rivers and lakes.[6][12][13] Discharges from industrial sites and WWTPs are also major contributors to its presence in surface water.[8]

-

Soil and Sediment Partitioning: In soil and sediment, PFUnA can bind to organic carbon and mineral surfaces.[11] However, its mobility can be influenced by factors like soil pH and organic matter content.[12] The application of PFAS-containing biosolids from WWTPs as agricultural fertilizer is another pathway for soil contamination.[6]

2.2 Environmental Fate

-

Persistence: The carbon-fluorine bond is one of the strongest in organic chemistry, making PFUnA extremely resistant to biological, chemical, and thermal degradation.[14][15] This resistance leads to its classification as a "forever chemical."

-

Bioaccumulation: PFUnA is known to bioaccumulate in organisms, with concentrations increasing up the food chain.[2] It has been detected in various wildlife and is commonly found in human blood serum.[3][4]

-

Biotransformation of Precursors: While PFUnA itself is recalcitrant, its precursors are not. For example, 8:2 fluorotelomer alcohol can undergo microbial oxidation, leading to the formation of a series of intermediate metabolites that are ultimately transformed into PFUnA and other PFCAs.[16][17][18] This transformation is a critical process that contributes to the environmental load of terminal PFAAs.

References

- 1. Perfluoroundecanoic acid | C10F21COOH | CID 77222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. ewg.org [ewg.org]

- 4. Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Perfluoroalkyl and polyfluoroalkyl substances in consumer products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nccoast.org [nccoast.org]

- 7. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 8. Review of Source and Transportation Pathways of Perfluorinated Compounds Through the Air - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrifying Microorganisms Linked to Biotransformation of Perfluoroalkyl Sulfonamido Precursors from Legacy Aqueous Film-Forming Foams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. umweltbundesamt.de [umweltbundesamt.de]

- 11. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 12. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 13. FAO Fisheries & Aquaculture [fao.org]

- 14. The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 16. researchgate.net [researchgate.net]

- 17. battelle.org [battelle.org]

- 18. PFAS Biotransformation Pathways: A Species Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]

Detecting Perfluoroundecanoic Acid (PFUnDA) in Human Serum and Tissues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the detection and quantification of perfluoroundecanoic acid (PFUnDA) in human serum and various tissues. This document synthesizes information from multiple sources to offer detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in this critical area of environmental and clinical analysis.

Introduction

Perfluoroundecanoic acid (PFUnDA), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a persistent environmental contaminant that bioaccumulates in humans. Due to potential associations with adverse health effects, including metabolic and endocrine disruption, robust and sensitive analytical methods are essential for monitoring its levels in human biological matrices. This guide details the core techniques for the analysis of PFUnDA in human serum and tissues, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Detection of PFUnDA in Human Serum

The analysis of PFUnDA in human serum is well-established, with several validated methods available. The general workflow involves sample preparation to remove proteins and other interfering substances, followed by instrumental analysis.

Experimental Protocols for Serum Analysis

Two common methods for serum sample preparation are protein precipitation and solid-phase extraction (SPE).

2.1.1. Protein Precipitation

This method is rapid and straightforward, making it suitable for high-throughput analysis.

-

Reagents:

-

Methanol (B129727) (CH₃OH), HPLC grade or higher

-

Acetonitrile (B52724) (ACN), HPLC grade or higher

-

Internal Standard (IS) solution (e.g., ¹³C-labeled PFUnDA) in methanol

-

-

Protocol:

-

Pipette 100 µL of human serum into a polypropylene (B1209903) microcentrifuge tube.

-

Add 200 µL of cold acetonitrile or methanol containing the internal standard.

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean polypropylene autosampler vial for LC-MS/MS analysis.

-

2.1.2. Solid-Phase Extraction (SPE)

SPE offers a more thorough cleanup, leading to lower matrix effects and improved sensitivity. Weak anion exchange (WAX) and hydrophilic-lipophilic balanced (HLB) are common SPE sorbents for PFAS analysis.

-

Reagents:

-

Formic acid (HCOOH)

-

Methanol (CH₃OH)

-

Deionized water

-

Internal Standard (IS) solution

-

-

Protocol (using WAX cartridges):

-

Sample Pre-treatment: To 500 µL of serum, add 500 µL of 0.1 M formic acid and the internal standard.

-

Cartridge Conditioning: Condition a WAX SPE cartridge (e.g., 30 mg, 1 mL) with 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing:

-

Wash the cartridge with 2 mL of a 25 mM acetate (B1210297) buffer (pH 4).

-

Wash with 2 mL of methanol to remove non-polar interferences.

-

-

Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of 80:20 methanol:water for LC-MS/MS analysis.

-

Instrumental Analysis: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the quantification of PFUnDA.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 2 mM ammonium acetate in water

-

Mobile Phase B: Methanol

-

Gradient: Start with 20% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions for PFUnDA:

-

Quantifier: m/z 563 > 519

-

Qualifier: m/z 563 > 219

-

-

Internal Standard (¹³C-PFUnDA) MRM Transition: e.g., m/z 572 > 527

-

Quantitative Data for Serum Analysis

The following table summarizes typical performance characteristics for PFUnDA detection in human serum using LC-MS/MS-based methods.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL | [1] |

| Limit of Quantitation (LOQ) | 0.1 - 0.5 ng/mL | [1] |

| Recovery | 85 - 115% | [2] |

| Inter-day Precision (RSD) | < 15% | [2] |

| Intra-day Precision (RSD) | < 10% | [2] |

Visual Workflows for Serum Analysis

References

- 1. Screening and quantification of antipsychotic drugs in human brain tissue by liquid chromatography-tandem mass spectrometry: application to postmortem diagnostics of forensic interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid Determination of Per- and Polyfluoroalkyl Substances (PFAS) in Harbour Porpoise Liver Tissue by HybridSPE®–UPLC®–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Health effects and exposure risks of Perfluoroundecanoic acid

An In-depth Technical Guide on Perfluoroundecanoic Acid (PFUnA): Health Effects and Exposure Risks

Introduction

Perfluoroundecanoic acid (PFUnA), a long-chain per- and polyfluoroalkyl substance (PFAS), is a synthetic chemical characterized by a fully fluorinated 11-carbon chain. Like other long-chain PFAS, PFUnA is persistent in the environment and bioaccumulative in living organisms.[1] Its widespread use in various industrial and consumer products has led to ubiquitous environmental contamination and human exposure.[2] This technical guide provides a comprehensive overview of the current scientific understanding of PFUnA's health effects and exposure risks, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of its toxicity. The information is intended for researchers, scientists, and drug development professionals.

Exposure Risks and Human Biomonitoring

Human exposure to PFUnA occurs through multiple pathways, including the consumption of contaminated drinking water and food, inhalation of indoor dust, and contact with consumer products treated with PFAS.[3] While legacy PFAS like Perfluorooctanoic acid (PFOA) and Perfluorooctane sulfonate (PFOS) have been phased out in many regions, leading to declining blood levels, exposure to other PFAS, including PFUnA, remains a public health concern.[4] Biomonitoring studies have detected PFUnA in human serum, plasma, and breast milk, confirming widespread exposure.[5]

Table 1: Human Exposure Levels to Select PFAS (for context) Specific quantitative data for PFUnA in large-scale biomonitoring studies like NHANES is less prevalent than for PFOA or PFOS. The data below provides context for typical PFAS exposure levels.

| Compound | Matrix | Geometric Mean Concentration (ng/mL) | Population | Year | Source |

| PFOA | Blood | 1.42 | US General Population | 2017-2018 | [4] |

| PFOS | Blood | 4.25 | US General Population | 2017-2018 | [4] |

| PFHxS | Blood | 1.08 | US General Population | 2017-2018 | [4] |

| PFNA | Blood | 0.411 | US General Population | 2017-2018 | [4] |

| PFOA | Serum | 4.0 (Median) | US General Population | 2003-2004 | [6] |

Health Effects of Perfluoroundecanoic Acid

Toxicological and epidemiological studies have associated PFAS exposure with a range of adverse health outcomes, including metabolic disruption, reproductive and developmental toxicity, immunotoxicity, and neurotoxicity.[2][7] While much of the research has focused on PFOA and PFOS, studies specifically investigating PFUnA indicate that longer-chain PFAS may pose greater toxicity.[1]

Hepatotoxicity

The liver is a primary target for PFAS toxicity. Animal studies have shown that long-chain PFCAs, including PFUnA, can cause liver enlargement (hepatomegaly).[8] The primary mechanism is believed to be the activation of the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism.[9][10]

Reproductive and Developmental Toxicity

PFAS are recognized as endocrine disruptors that can interfere with reproductive health.[11] Epidemiological evidence for PFAS in general points to associations with altered hormone levels, reduced fertility, and adverse pregnancy outcomes.[12][13] Animal studies specifically on long-chain PFCAs, including PFUnA, have demonstrated effects on reproduction and development, particularly at higher doses.[8] PFAS can cross the placenta and are detected in breast milk, leading to direct exposure of the fetus and infant.[14]

Neurotoxicity

Emerging evidence suggests that PFAS, including PFUnA, are neurotoxic. Studies using developing zebrafish, a model system with a central nervous system structure comparable to humans, have shown that PFUnA exposure can induce mortality, apoptosis, and alter gene expression related to neurodevelopment.[15]

Table 2: Summary of a Key In Vivo Neurotoxicity Study of PFUnA

| Species/Model | Exposure Concentrations | Duration | Key Findings | Reference |

| Zebrafish (Danio rerio) | 0.01, 1, 10, 100, 1000 µg/L | 7 days (continuous) | - Mortality observed at 1000 µg/L. - Increased casp3 transcription (apoptosis marker) at 100 µg/L. - Altered locomotor activity. | [15] |

Immunotoxicity

PFAS exposure has been linked to immune system dysfunction.[7] Epidemiological studies have reported associations between PFAS levels and a reduced antibody response to vaccinations.[16] Animal studies have also consistently shown immunosuppressive effects.[17]

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of PFUnA are mediated through various molecular pathways, with the activation of nuclear receptors being a key event.

PPARα Activation

Perfluoroundecanoic acid is an activator of PPARα, a ligand-dependent transcription factor that is highly expressed in the liver and plays a critical role in lipid metabolism and energy homeostasis.[9][18] Upon activation by a ligand like PFUnA, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription. This pathway is central to the observed effects on liver weight and lipid profiles.[10][19]

Caption: PPARα signaling pathway activated by PFUnA.

Other Potential Pathways

While PPARα activation is a primary mechanism, evidence suggests that PFAS can interact with other pathways. These may include the constitutive androstane (B1237026) receptor (CAR), pregnane (B1235032) X receptor (PXR), and estrogen receptor (ER), although these interactions are generally weaker or secondary to PPARα activation.[19] For some PFAS, disruption of androgen receptor signaling has also been observed in vitro.[20]

Experimental Protocols

Detailed and reproducible methodologies are critical for advancing the toxicological understanding of PFUnA.

Protocol: Developmental Neurotoxicity Assessment in Zebrafish

This protocol is based on the methodology described for assessing the neurotoxicity of PFUnA in developing zebrafish.[15]

1. Animal Model and Husbandry:

-

Species: Zebrafish (Danio rerio).

-

Husbandry: Maintained under standard conditions with a 14:10 hour light:dark cycle.

-

Breeding: Embryos are collected from natural spawning events. Normally developing embryos are selected for experiments.

2. PFUnA Exposure:

-

Design: Follows modified OECD Guideline 236 for fish embryo acute toxicity.

-

Vehicle: Dimethyl sulfoxide (B87167) (DMSO) at a final concentration not exceeding 0.1%.

-

Exposure Groups:

-

Control (Embryo Rearing Medium, ERM)

-

Vehicle Control (0.1% DMSO in ERM)

-

PFUnA concentrations: 0.01, 1, 10, 100, and 1000 µg/L in ERM.

-

-

Procedure: 15-20 embryos per replicate are placed in glass beakers with 11 mL of the respective test solution. Exposure is continuous for 7 days post-fertilization (dpf). Solutions are renewed daily.

3. Endpoint Analysis:

-

Mortality and Malformations: Assessed daily.

-

Apoptosis Detection (Acridine Orange Staining): At 7 dpf, larvae are incubated in Acridine Orange solution, washed, and imaged using fluorescence microscopy to detect apoptotic cells.

-

Reactive Oxygen Species (ROS) Measurement: Larvae are homogenized, and a fluorescent probe assay (e.g., DCFH-DA) is used to quantify ROS levels relative to protein content.

-

Gene Expression Analysis (Real-Time PCR): At 7 dpf, total RNA is extracted from pools of larvae. cDNA is synthesized, and qPCR is performed to quantify the expression of target genes (e.g., casp3 for apoptosis, sod1 for oxidative stress).

-

Locomotor Activity: At 7 dpf, individual larvae are placed in a multi-well plate and their movement is tracked using an automated system under alternating light and dark cycles to assess changes in behavior.

Caption: Experimental workflow for PFUnA neurotoxicity testing.

Protocol: In Vitro PPARα Transactivation Assay

This is a generalized protocol based on methods used to assess the activation of PPARα by various PFAS.[10]

1. Cell Culture and Transfection:

-

Cell Line: COS-1 cells (or other suitable mammalian cell line).

-

Plasmids:

-

An expression vector for either mouse or human PPARα.

-

A reporter plasmid containing a luciferase gene downstream of a PPRE.

-

A control plasmid (e.g., β-galactosidase) for transfection efficiency normalization.

-

-

Procedure: Cells are seeded in multi-well plates and co-transfected with the three plasmids using a suitable transfection reagent.

2. Compound Exposure:

-

Preparation: PFUnA is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to achieve the desired final concentrations in the cell culture medium.

-

Procedure: 24 hours post-transfection, the medium is replaced with medium containing the various concentrations of PFUnA or a positive control (e.g., WY-14,643).

3. Luciferase Assay:

-

Procedure: After a 24-hour exposure period, cells are lysed.

-

Measurement: The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate. The activity of the normalization control (β-galactosidase) is also measured.

4. Data Analysis:

-

Luciferase activity is normalized to the transfection control.

-

Results are expressed as fold induction over the vehicle control.

-

Dose-response curves are generated to determine parameters such as the half-maximal effective concentration (EC50).

Conclusion

Perfluoroundecanoic acid (PFUnA) is a persistent and bioaccumulative environmental contaminant that poses potential risks to human health. Toxicological data, primarily from in vivo animal models and in vitro assays, indicate that PFUnA can induce hepatotoxicity, neurotoxicity, and reproductive and developmental effects. A primary mechanism of its toxicity is the activation of the PPARα signaling pathway, which disrupts lipid metabolism. Given the widespread human exposure to PFAS mixtures, further research is crucial to fully characterize the dose-response relationship of PFUnA, understand its effects in combination with other chemicals, and establish health-based guidance values to protect vulnerable populations.

References

- 1. Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Exposure: PFAS Information for Clinicians - 2024 | PFAS and Your Health | ATSDR [atsdr.cdc.gov]

- 5. Health Impacts of Per- and Polyfluoroalkyl Substances (PFASs): A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Methods, and Population for a Study of PFOA Health Effects among Highly Exposed Mid-Ohio Valley Community Residents and Workers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Per- and Poly-fluoroalkyl Substances (PFAS) and Female Reproductive Outcomes: PFAS Elimination, Endocrine-Mediated Effects, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Reproductive toxicity of PFOA, PFOS and their substitutes: A review based on epidemiological and toxicological evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ewg.org [ewg.org]

- 15. mdpi.com [mdpi.com]

- 16. How PFAS Impacts Your Health | PFAS and Your Health | ATSDR [atsdr.cdc.gov]

- 17. Potential health effects of emerging environmental contaminants perfluoroalkyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. trans-activation of PPARalpha and induction of PPARalpha target genes by perfluorooctane-based chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Perfluoroundecanoic Acid (PFUnDA) in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoroundecanoic acid (PFUnDA) is a long-chain perfluoroalkyl acid (PFAA) that has garnered significant attention due to its persistence in the environment and its potential for bioaccumulation.[1] As a member of the broader group of per- and polyfluoroalkyl substances (PFAS), PFUnDA is associated with various health concerns, including endocrine disruption.[1][2] This application note provides a detailed protocol for the sensitive and selective quantification of PFUnDA in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology outlined herein is crucial for biomonitoring studies, toxicological research, and assessing human exposure to this compound.

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic organofluorine compounds used in a wide array of industrial and consumer products, leading to their ubiquitous presence in the environment and in biological systems.[3][4] PFUnDA, a C11 PFAA, is frequently detected in human serum and is known for its long biological half-life.[5] Concerns over the potential health effects of PFAS, such as interference with endocrine signaling pathways, have necessitated the development of robust and reliable analytical methods for their quantification in biological matrices.[1][2] LC-MS/MS has become the gold standard for the analysis of PFAS due to its high sensitivity and specificity.[6][7][8][9] This document presents a comprehensive protocol for the extraction and quantification of PFUnDA from human plasma.

Experimental Protocol

This protocol is designed for the quantification of PFUnDA in human plasma samples. All solvents and reagents should be of LC-MS grade or higher to minimize background contamination.

Materials and Reagents

-

Perfluoroundecanoic acid (PFUnDA) analytical standard

-

¹³C₂-PFUnA (or other suitable isotope-labeled internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (control and study samples)

-

Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)

Sample Preparation: Protein Precipitation

-

Allow frozen human plasma samples to thaw at room temperature.

-

In a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of the plasma sample.[10]

-

Spike with 10 µL of the internal standard working solution (e.g., ¹³C₂-PFUnA).

-

Add 400 µL of cold (-20°C) methanol to precipitate proteins.[10]

-

Vortex the mixture for 20 seconds.[10]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

-

Carefully transfer 200 µL of the supernatant to a polypropylene autosampler vial for LC-MS/MS analysis.[10]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm) is commonly used.[1]

-

Mobile Phase A: 2 mM Ammonium Acetate in Water

-

Mobile Phase B: Methanol

-

Gradient:

-

0-1 min: 30% B

-

1-8 min: 30-95% B

-

8-10 min: 95% B

-

10.1-12 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Tandem Mass Spectrometry (MS/MS)

-

System: A triple quadrupole mass spectrometer.

-